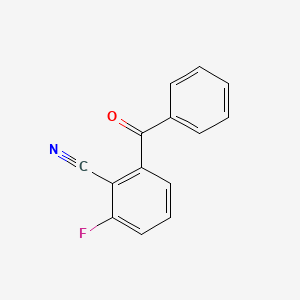

2-Benzoyl-6-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzoyl-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO/c15-13-8-4-7-11(12(13)9-16)14(17)10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDNZKARXPHLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoyl 6 Fluorobenzonitrile

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis. e3s-conferences.org By working backward from the target molecule, chemists can identify simpler, commercially available, or easily synthesizable precursors. e3s-conferences.org This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways. e3s-conferences.org

One logical retrosynthetic disconnection involves breaking the carbon-carbon bond between the benzoyl group and the fluorinated benzonitrile (B105546) ring. This approach identifies a fluorinated benzonitrile derivative as a key precursor. A prime candidate for this role is 2-amino-6-fluorobenzonitrile (B142694). ossila.com This intermediate is valuable due to the presence of an amine group, which can be diazotized and subsequently replaced to introduce the benzoyl moiety, and a nitrile group, which is a versatile functional handle for further transformations. ossila.com Another potential precursor is 2-fluoro-6-substituted benzonitrile, where the substituent can be a leaving group amenable to coupling reactions. The synthesis of such precursors can sometimes be achieved through halogen exchange reactions, for instance, converting 2,6-dichlorobenzonitrile (B3417380) to 2,6-difluorobenzonitrile (B137791), which can then be selectively functionalized. chimia.ch

An alternative retrosynthetic strategy focuses on the formation of the benzoyl group. This approach points to the use of a benzoyl halide, such as benzoyl chloride, as a key reagent. In this scenario, the fluorinated aromatic ring would act as a nucleophile or be activated to react with the electrophilic benzoyl halide. This strategy is commonly employed in Friedel-Crafts acylation reactions.

Approaches Utilizing Fluorinated Benzonitrile Building Blocks

Direct Synthetic Routes to 2-Benzoyl-6-fluorobenzonitrile

Direct synthetic routes involve the construction of the target molecule from simpler starting materials in a forward direction. These methods often leverage well-established named reactions and modern catalytic systems.

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a suitable fluorinated benzonitrile with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsmolecule.com The reaction proceeds via electrophilic aromatic substitution, where the benzoyl cation, generated from the reaction of benzoyl chloride with the Lewis acid, attacks the electron-rich aromatic ring. wikipedia.org The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the benzonitrile ring.

A related approach could involve the use of other benzoylating agents, such as benzoic anhydride, in conjunction with a suitable catalyst. The reaction conditions, including solvent and temperature, would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of unwanted isomers or byproducts.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.orgmdpi.com A potential route to this compound could involve a Suzuki-Miyaura coupling reaction. This would entail the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. For instance, the coupling of a suitably substituted fluorobenzonitrile bearing a halogen (e.g., bromine or iodine) with phenylboronic acid could yield the target molecule.

A three-component synthesis catalyzed by palladium and norbornene has been reported for the synthesis of ortho-acylated benzonitriles. sorbonne-universite.fr This methodology has been successfully applied to synthesize this compound, affording the product in a 66% isolated yield. sorbonne-universite.fr

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles used for forming carbon-carbon bonds. mt.comuni-muenchen.de A plausible synthetic route could involve the reaction of an organometallic derivative of benzene (B151609), such as phenyllithium (B1222949) or phenylmagnesium bromide, with a 2-cyano-6-fluorobenzoyl chloride or a related electrophilic species.

Conversely, an organometallic reagent could be generated from a halogenated fluorobenzonitrile, which would then react with an electrophilic source of the benzoyl group, like benzoyl chloride or benzaldehyde (B42025) followed by oxidation. The reaction of 2-fluorobenzonitrile (B118710) with organometallic reagents is known to produce various 2-fluorophenyl ketones. google.com The choice of the organometallic reagent and reaction conditions is crucial to ensure the desired reactivity and prevent side reactions. mt.com

Data Tables

Table 1: Key Precursors in the Retrosynthesis of this compound

| Precursor Name | Chemical Structure | Rationale for Use |

| 2-Amino-6-fluorobenzonitrile | C₇H₅FN₂ | The amine group can be converted to a diazonium salt and subsequently replaced to introduce the benzoyl group. ossila.com |

| 2-Bromo-6-fluorobenzonitrile (B1362393) | C₇H₃BrFN | The bromine atom can act as a leaving group in palladium-catalyzed cross-coupling reactions. |

| Benzoyl Chloride | C₇H₅ClO | An electrophilic source of the benzoyl group for Friedel-Crafts acylation. smolecule.com |

| Phenylboronic Acid | C₆H₇BO₂ | A key reagent in Suzuki-Miyaura cross-coupling reactions. |

Table 2: Overview of Direct Synthetic Routes

| Reaction Type | Key Reagents | Catalyst | General Principle |

| Friedel-Crafts Acylation | Fluorinated benzonitrile, Benzoyl chloride | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution to introduce the benzoyl group. wikipedia.org |

| Suzuki-Miyaura Coupling | Halogenated fluorobenzonitrile, Phenylboronic acid | Palladium complex | Formation of a C-C bond between the aromatic rings. |

| Palladium/Norbornene Catalysis | Halogenated fluorobenzonitrile, Benzoyl source | Palladium/Norbornene | Three-component reaction for ortho-acylation. sorbonne-universite.fr |

| Organometallic Addition | Organolithium/Grignard reagent, Electrophilic benzoyl source | N/A | Nucleophilic attack of the organometallic reagent to form the C-C bond. google.com |

Modifications of the Phenyl Ring within the Benzoyl Moiety

Indirect Synthesis through Functional Group Interconversions

The indirect synthesis of this compound often involves the strategic manipulation of precursor molecules through functional group interconversions. This approach allows for the construction of the target molecule by first establishing a core structure and then introducing the required nitrile and benzoyl functionalities.

Nitrile Group Formation from Precursors (e.g., Ammoxidation)

C₆H₅CH₃ + ³/₂ O₂ + NH₃ → C₆H₅CN + 3 H₂O

This method is highly adaptable for producing substituted benzonitriles. For instance, the synthesis of 2-chlorobenzonitrile (B47944) can be achieved through the ammoxidation of 2-chlorotoluene (B165313) using a V₂O₅/Al₂O₃ catalyst. rsc.org The catalyst's performance is closely linked to the dispersion and nature of the vanadium species on the alumina (B75360) support. rsc.org

Another pathway to the nitrile group is the ammoxidation of aromatic aldehydes. ijcce.ac.ir This method serves as an economical and environmentally favorable route to valuable nitrile intermediates. ijcce.ac.ir For example, 2-chlorobenzonitrile can be prepared from 2-chlorobenzaldehyde (B119727) using various catalysts, including VPO (vanadyl pyrophosphate) and CuCr systems, in a liquid phase reaction with ammonium (B1175870) hydroxide (B78521) and air. ijcce.ac.ir This conversion can also be seen as a two-stage process involving the initial formation of an aldoxime from the aldehyde, followed by its dehydration to the nitrile. ijcce.ac.ir

Modern advancements have focused on developing highly selective and efficient catalysts. Nanotechnology has been employed to fabricate transition metal oxide clusters (containing Ni, Co, V, Mo, W, etc.) within the pores of β-zeolites. medcraveonline.com These catalysts facilitate the gas-phase ammoxidation of alkylbenzenes, such as toluene, xylenes, and chlorotoluenes, to their corresponding nitriles with selectivities up to 99%. medcraveonline.com The confined sub-nano spaces within the zeolite pores suppress unwanted combustion side reactions, even at higher reactant concentrations. medcraveonline.com

| Precursor | Product | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| Toluene | Benzonitrile | Metal Oxides | Vapor-phase | |

| 2-Chlorotoluene | 2-Chlorobenzonitrile | V₂O₅/Al₂O₃ | Vapor-phase | rsc.org |

| 2-Chlorobenzaldehyde | 2-Chlorobenzonitrile | VPO/Titania, CuCr | Liquid-phase | ijcce.ac.ir |

| Alkylbenzenes (e.g., Toluene, Xylenes) | Benzonitriles | Transition Metal Oxide Clusters in β-Zeolites | Vapor-phase | medcraveonline.com |

Introduction of the Benzoyl Moiety via Oxidation or Acylation

Once the fluorinated benzonitrile scaffold is in place, the benzoyl group can be introduced through two primary strategies: oxidation of a pre-installed benzyl (B1604629) group or direct acylation of the aromatic ring.

Oxidation: The oxidation of a benzylic C-H bond to a carbonyl group is a fundamental transformation in organic synthesis. nih.gov This allows for the conversion of a precursor like 2-benzyl-6-fluorobenzonitrile into the desired this compound. Various metal-catalyzed systems have been developed for this purpose, utilizing environmentally benign oxidants like molecular oxygen. nih.govbeilstein-journals.org For example, copper or iron catalysts can effectively oxidize the methylene (B1212753) group of various benzyl-substituted heterocycles to the corresponding benzylic ketones. beilstein-journals.org This method has been applied to the synthesis of precursors for active pharmaceutical ingredients, demonstrating its utility. beilstein-journals.org The oxidation of alkylarenes to aromatic ketones can also be achieved using photocatalysts, such as fluorescein, under mild conditions. nih.gov

Acylation: Acylation, particularly Friedel-Crafts acylation, is a classic method for introducing an acyl group, such as a benzoyl group, onto an aromatic ring. nih.gov The reaction typically employs an acylating agent like benzoyl chloride in the presence of a Lewis acid catalyst. scirp.org Benzoyl chloride is a versatile reagent used for introducing the benzoyl group (C₆H₅CO-) into various molecules. multichemexports.com The reaction involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The presence of the fluorine atom and the nitrile group on the target ring will influence the reactivity and regioselectivity of this electrophilic substitution. The Schotten-Baumann reaction is a well-known method for the benzoylation of alcohols, phenols, and amines, highlighting the utility of benzoyl chloride as a benzoylating agent.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships, which is crucial in fields like medicinal chemistry. Modifications can be made to the fluorine substitution pattern or to the benzoyl moiety.

Fluorine Position and Substitution Pattern Variations

Varying the position and number of fluorine substituents on the benzonitrile ring generates a diverse set of structural analogues. The synthesis of these compounds often relies on starting with appropriately substituted precursors. For example, the synthesis of polyfluorinated benzofuran (B130515) derivatives begins with the preparation of 4-substituted tetrafluorobenzonitrile derivatives from pentafluorobenzonitrile (B1630612). rsc.org Nucleophilic aromatic substitution on pentafluorobenzonitrile occurs regioselectively, with the first substitution happening at the 4-position, followed by the 2-position. rsc.org This predictable reactivity allows for the controlled synthesis of various fluorinated benzonitrile building blocks.

Benzoyl Moiety Modifications and Ring Substitutions

Modifications to the benzoyl group provide another avenue for creating structural analogues. These changes can involve adding substituents to the benzoyl ring or replacing the entire group.

In the development of procaspase-activating compounds, a library of analogues was created where the benzoyl moiety was systematically modified. nih.gov To enhance metabolic stability, substituents like nitrile, fluorine, and trifluoromethyl groups were introduced onto the benzoyl ring. nih.gov For example, hydrazides with these substituted benzoyl groups were condensed with various aldehydes to produce the final derivatives. nih.gov

Other research has focused on synthesizing N-benzoyl-2-hydroxybenzamides with a range of substituents on the benzoyl portion, including 2-naphthyl and 2,3,4-trimethoxyphenyl groups, to evaluate their biological activity. nih.gov A direct analogue, 2-(3-bromobenzoyl)-6-fluorobenzonitrile, serves as a building block in the synthesis of more complex organic molecules and can be prepared using methods like the Suzuki-Miyaura coupling reaction.

| Compound Name/Class | Key Structural Modification | Synthetic Approach | Reference |

|---|---|---|---|

| 4-Substituted-2,3,5,6-tetrafluorobenzonitriles | Polyfluorinated benzonitrile core | Nucleophilic aromatic substitution on pentafluorobenzonitrile | rsc.org |

| 2-Chloro-6-fluorobenzonitrile (B1630290) | Chlorine substitution | Diazotization, fluorination, ammoxidation | researchgate.net |

| 2-(3-Bromobenzoyl)-6-fluorobenzonitrile | Bromine on benzoyl ring | Suzuki-Miyaura coupling | |

| Analogues with nitrile or trifluoromethyl-substituted benzoyl groups | Substituents on benzoyl ring | Condensation of substituted benzoyl hydrazides with aldehydes | nih.gov |

| Analogues with 2-naphthyl or trimethoxyphenyl acyl groups | Replacement of benzoyl with other acyl groups | Reaction of salicylamide (B354443) with various acid chlorides | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Benzoyl 6 Fluorobenzonitrile

Reactivity of the Nitrile Group (–C≡N)

The nitrile group in 2-Benzoyl-6-fluorobenzonitrile is a versatile functional group, characterized by its electrophilic carbon atom. This electrophilicity is further enhanced by the electron-withdrawing effects of the adjacent benzoyl group and the fluorine atom on the aromatic ring vulcanchem.com. Its reactivity is primarily centered around nucleophilic additions to the carbon-nitrogen triple bond and hydrolysis to carboxylic acid derivatives. libretexts.orgpressbooks.pub

Nucleophilic Additions to the Nitrile Functionality

The nitrile group readily undergoes addition reactions with a variety of nucleophiles. These reactions are fundamental for converting the nitrile into other important functional groups, such as primary amines or ketones. libretexts.orgpressbooks.pub

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. libretexts.orgpressbooks.pub This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. pressbooks.pub The reduction of fluorinated benzonitrile (B105546) derivatives to their corresponding benzylamines is a documented synthetic pathway. google.comnih.gov

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion intermediate. libretexts.orgpressbooks.pub Upon hydrolysis, this intermediate is converted into a ketone. This provides a method for synthesizing ketones with a new carbon-carbon bond at the position of the original nitrile. pressbooks.pub

| Reagent | Product Type | General Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | R-C≡N → R-CH₂NH₂ |

| Grignard Reagent (R'-MgX) followed by H₂O | Ketone | R-C≡N → R-C(=O)-R' |

| DIBAL-H (Diisobutylaluminium hydride) | Aldehyde | R-C≡N → R-CHO |

Table 1: Representative Nucleophilic Additions to the Nitrile Group. pressbooks.pub

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

Nitriles are classified as carboxylic acid derivatives because they can be hydrolyzed under acidic or basic conditions. pressbooks.pub This transformation is a key reaction for converting the cyano group into a carboxyl group. libretexts.org The process typically involves the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgpressbooks.pub An effective synthetic route for preparing 2-chloro-6-fluorobenzoic acid involves the hydrolysis of the corresponding benzonitrile. researchgate.net The hydrolysis can be carried out under various conditions, with reaction temperatures generally ranging from 20 to 150°C. google.com.naepo.org

| Condition | Intermediate | Final Product |

| Acidic (e.g., H₃O⁺, heat) | Protonated Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt (then acidified) |

Table 2: Conditions for Nitrile Hydrolysis. libretexts.orgpressbooks.pub

Reactivity of the Benzoyl Group (–COPh)

The benzoyl group introduces a ketone functionality, which is a site for various carbonyl reactions, and a separate phenyl ring that can also undergo modification.

Carbonyl Reactivity: Condensation and Reduction Reactions

The carbonyl carbon of the benzoyl group is electrophilic and can react with nucleophiles.

Reduction Reactions: The ketone can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This would convert the benzoyl moiety into a hydroxy(phenyl)methyl group.

Condensation Reactions: The carbonyl group can participate in condensation reactions with amines and their derivatives to form imines or related products. For instance, the synthesis of various polymers and complex molecules often involves condensation reactions of carbonyl compounds. expresspolymlett.comup.pt While specific condensation reactions for this compound are not detailed, this represents a fundamental reactivity pattern for the benzoyl ketone.

Modifications of the Phenyl Ring within the Benzoyl Moiety

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl group attached to this ring is an electron-withdrawing group and acts as a deactivating, meta-directing substituent. libretexts.org This means that electrophiles will preferentially add to the positions meta to the carbonyl group.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the meta-positions of this phenyl ring. The reactivity of this ring is lower than that of unsubstituted benzene (B151609) due to the deactivating nature of the ketone. masterorganicchemistry.com Structure-activity relationship (SAR) studies on similar complex molecules often involve exploring substitutions at various positions on such phenyl rings to tune properties. nih.govnih.gov

Reactivity of the Fluoro-Substituted Aromatic Ring

The benzonitrile ring is substituted with a fluorine atom, a benzoyl group, and a nitrile group. Both the benzoyl and nitrile groups are strongly electron-withdrawing, which significantly influences the ring's reactivity. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA_r_): The presence of strong electron-withdrawing groups (nitrile and benzoyl) ortho and para to the fluorine atom makes the fluorine susceptible to displacement by nucleophiles. This is a common reaction pathway for activated fluoro-aromatic compounds. Research has shown that in compounds like 2,6-difluorobenzonitrile (B137791), one of the fluorine atoms can be readily substituted by a nucleophile. vulcanchem.comresearchgate.net Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. nih.gov The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. vulcanchem.com

Electrophilic Aromatic Substitution: This type of reaction is highly disfavored on this ring. The cumulative electron-withdrawing and deactivating effect of the nitrile, benzoyl, and fluoro substituents makes the ring extremely electron-poor and thus not reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com

| Reaction Type | Reactivity | Reasoning |

| Nucleophilic Aromatic Substitution | Favorable | Ring is activated by strong electron-withdrawing groups (–CN, –COPh) ortho to the fluorine atom. nih.gov |

| Electrophilic Aromatic Substitution | Unfavorable | Ring is strongly deactivated by multiple electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com |

Table 3: Reactivity Summary for the Fluoro-Substituted Aromatic Ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions Governed by Fluorine

The fluorine atom in this compound significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group activates the aromatic ring towards attack by nucleophiles. This activation facilitates the displacement of the fluorine atom by a variety of nucleophiles.

Research has shown that related fluorinated benzonitriles readily undergo SNAr reactions. For instance, in the synthesis of fluorinated 3-aminobenzofurans, a tandem SNAr-cyclocondensation strategy is employed where a nucleophile displaces a fluorine atom on a perfluorobenzonitrile ring. rsc.org This highlights the susceptibility of the C-F bond to nucleophilic attack, a principle that is applicable to this compound. The presence of the benzoyl group further enhances this effect through its electron-withdrawing resonance and inductive effects.

The general mechanism for the SNAr reaction of this compound involves the attack of a nucleophile at the carbon atom bearing the fluorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing benzoyl and nitrile groups. Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles used in such reactions include alkoxides, phenoxides, amines, and thiols. The reaction conditions typically involve a polar aprotic solvent and may be facilitated by a base to either generate the nucleophile in situ or to neutralize the leaving fluoride ion.

Electrophilic Aromatic Substitution (EAS) Considerations on the Fluorinated Ring

The electronic properties of the substituents on this compound render the fluorinated ring significantly deactivated towards electrophilic aromatic substitution (EAS). Both the benzoyl and cyano groups are strong deactivating groups due to their electron-withdrawing inductive and resonance effects. The fluorine atom, while having lone pairs available for resonance donation, is also highly electronegative, leading to a strong deactivating inductive effect that generally outweighs its activating resonance effect. masterorganicchemistry.comuomustansiriyah.edu.iq

Consequently, the aromatic ring of this compound is much less reactive towards electrophiles than benzene itself. masterorganicchemistry.com Any potential EAS reaction would require harsh conditions, such as high temperatures and the use of strong Lewis acid catalysts.

If an EAS reaction were to occur, the directing effects of the substituents would need to be considered. The benzoyl and cyano groups are meta-directing, while the fluorine atom is an ortho, para-director. masterorganicchemistry.com In a competition between these directing effects, the strongest activating group (or least deactivating) typically governs the position of substitution. However, given the strong deactivating nature of all three substituents, predicting the regioselectivity of an EAS reaction on this molecule is complex and would likely result in a mixture of products. It's important to note that the electron-rich nature of the benzene ring is what drives EAS, and the substituents on this compound significantly diminish this electron density, making such reactions unfavorable. chemistry.coach

Cyclization and Heterocycle Formation Via this compound and its Precursors

Formation of Quinazoline (B50416) Derivatives from Related Fluorinated Benzonitriles

Fluorinated benzonitriles are valuable precursors for the synthesis of quinazoline and quinazolinone derivatives, which are important heterocyclic scaffolds in medicinal chemistry. acs.orgfrontiersin.org The synthesis often involves the reaction of an ortho-fluorobenzonitrile derivative with a suitable nitrogen-containing nucleophile, followed by cyclization. acs.orgnih.gov For example, 2-amino-6-fluorobenzonitrile (B142694) can be a key starting material for accessing substituted quinazolines. researchgate.net

One common strategy involves the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization to form quinazolin-4-ones. acs.orgnih.gov Although this compound itself is not a direct precursor in this specific reaction, its chemical motifs are present in related starting materials. The synthesis of quinazoline derivatives can also be achieved from 2-aminobenzonitriles, which can be derived from their fluorinated counterparts. nih.govfrontiersin.org These methods highlight the utility of the fluorobenzonitrile moiety in constructing the quinazoline ring system.

| Precursor Type | Reagents & Conditions | Resulting Heterocycle |

| ortho-Fluorobenzamides | Amides, Base (e.g., Cs2CO3), DMSO | 2,3-Disubstituted Quinazolin-4-ones acs.orgnih.gov |

| 2-Aminobenzonitriles | Aryl boronic acids, Aldehydes, Pd-catalyst | Multi-substituted Quinazolines nih.govfrontiersin.org |

| 2-Aminobenzophenones | Benzylamines, I2-catalyst | Quinazoline derivatives frontiersin.org |

| 2-Bromobenzyl bromides | Aldehydes, Ammonium (B1175870) hydroxide (B78521), Cu-catalyst | Quinazoline derivatives nih.gov |

Synthesis of Other Bicyclic Heterocyclic Systems (e.g., Benzofurans, Benzimidazoles)

The reactivity of this compound and its precursors can be harnessed to synthesize other important bicyclic heterocyclic systems, such as benzofurans and benzimidazoles.

Benzofurans: The synthesis of benzofuran (B130515) derivatives can be achieved through various routes, often involving the cyclization of appropriately substituted phenols. organic-chemistry.orgmdpi.comoregonstate.edu A relevant approach involves the tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. rsc.org This strategy could potentially be adapted for this compound, where the fluorine is displaced by the oxygen of an α-hydroxyketone, followed by an intramolecular cyclization to form a benzofuran ring. The benzoyl group would then be a substituent on the newly formed heterocyclic system.

Benzimidazoles: Benzimidazoles are typically synthesized via the condensation of o-phenylenediamines with carboxylic acids or their derivatives (Phillips-Ladenburg reaction) or with aldehydes (Weidenhagen reaction). nih.govsemanticscholar.org While this compound is not a direct starting material for these classical methods, it can be a precursor to intermediates that are. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, and the fluorine atom could be substituted with an amino group to generate a suitable o-phenylenediamine (B120857) derivative for subsequent cyclization. The synthesis of benzimidazole (B57391) derivatives has also been reported through N-nucleophilic substitution reactions of fluorinated benzimidazoles. rsc.org

| Heterocycle | Synthetic Strategy | Key Precursors |

| Benzofurans | Tandem SNAr-cyclocondensation | 4-Substituted perfluorobenzonitriles, α-Hydroxycarbonyl compounds rsc.org |

| Benzofurans | Intramolecular cyclization of α-phenoxycarbonyl compounds | α-Phenoxycarbonyl compounds oregonstate.edu |

| Benzimidazoles | Condensation reaction (Phillips-Ladenburg) | o-Phenylenediamines, Carboxylic acids nih.govsemanticscholar.org |

| Benzimidazoles | Condensation reaction (Weidenhagen) | o-Phenylenediamines, Aldehydes semanticscholar.org |

Intramolecular Cyclization Pathways and Stereochemical Outcomes

Intramolecular cyclization reactions involving precursors derived from this compound can lead to the formation of complex polycyclic systems. The stereochemical outcome of these cyclizations is a critical aspect, often influenced by the reaction mechanism and the nature of the substituents. scholaris.ca

For instance, if a chiral center is present in a side chain attached to the benzonitrile core, its configuration can direct the stereochemistry of the newly formed ring. The conformational preference of the molecule, which can be influenced by factors such as through-space interactions involving the fluorine atom, can also play a significant role in determining the stereochemical outcome. acs.org

In reactions proceeding through a defined transition state, such as an SN2-like mechanism, a predictable inversion of configuration at a stereocenter may be observed. beilstein-journals.org However, for reactions involving radical intermediates, such as those initiated by electrochemical or photochemical methods, a mixture of stereoisomers might be expected unless there is a strong facial bias for the intramolecular attack. The specific intramolecular cyclization pathway and the resulting stereochemistry are highly dependent on the exact structure of the precursor and the reaction conditions employed.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Benzoyl-6-fluorobenzonitrile by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals a series of multiplets in the aromatic region, consistent with the protons of the benzoyl and fluorobenzonitrile rings. The signals are observed at chemical shifts (δ) between 7.40 and 7.84 ppm. sorbonne-universite.fr Specifically, a multiplet appears in the range of δ 7.84-7.79, accounting for two protons. Another multiplet is located between δ 7.74-7.65, also corresponding to two protons. A triplet is centered at δ 7.52 with a coupling constant (J) of 7.8 Hz, integrating to two protons. Lastly, a multiplet in the δ 7.47-7.40 range represents the remaining two aromatic protons. sorbonne-universite.fr The integration of these signals confirms the presence of eight aromatic protons in the molecule. sorbonne-universite.frlibretexts.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Inferred Structural Fragment |

|---|---|---|---|---|

| 7.84-7.79 | multiplet | - | 2H | Aromatic |

| 7.74-7.65 | multiplet | - | 2H | Aromatic |

| 7.52 | triplet | 7.8 | 2H | Aromatic |

| 7.47-7.40 | multiplet | - | 2H | Aromatic |

Data obtained in CDCl₃ at 400 MHz sorbonne-universite.fr

The ¹³C NMR spectrum, acquired at 101 MHz in CDCl₃, provides a detailed carbon framework of the molecule. The signals are spread over a wide chemical shift range, which is characteristic of carbon nuclei in diverse chemical environments. pressbooks.pub The carbonyl carbon of the benzoyl group is identified by a downfield signal at δ 192.4, which appears as a doublet with a small coupling constant (J = 2.2 Hz) due to coupling with the adjacent fluorine atom. sorbonne-universite.fr The carbon atom directly bonded to the fluorine, C-6 of the benzonitrile (B105546) ring, exhibits a large coupling constant (J = 261.7 Hz) and resonates at δ 164.1. sorbonne-universite.fr Other key signals include the carbon of the nitrile group and various aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the substituents. libretexts.org The carbon atoms of the benzoyl ring appear at δ 143.1, 135.5, 134.2, 130.3 (2 carbons), and 128.8 (2 carbons). sorbonne-universite.fr The carbons of the fluorobenzonitrile ring are observed at δ 134.1 (d, J = 8.6 Hz), 125.7 (d, J = 3.5 Hz), 118.9 (d, J = 20.3 Hz), 111.8, and 101.1 (d, J = 16.3 Hz). sorbonne-universite.fr

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Carbon Atom |

|---|---|---|---|

| 192.4 | doublet | 2.2 | Carbonyl (C=O) |

| 164.1 | doublet | 261.7 | C-F |

| 143.1 | singlet | - | Aromatic |

| 135.5 | singlet | - | Aromatic |

| 134.2 | singlet | - | Aromatic |

| 134.1 | doublet | 8.6 | Aromatic |

| 130.3 | singlet | - | Aromatic (2C) |

| 128.8 | singlet | - | Aromatic (2C) |

| 125.7 | doublet | 3.5 | Aromatic |

| 118.9 | doublet | 20.3 | Aromatic |

| 111.8 | singlet | - | Aromatic |

| 101.1 | doublet | 16.3 | Aromatic |

Data obtained in CDCl₃ at 101 MHz sorbonne-universite.fr

The ¹⁹F NMR spectrum, recorded at 376 MHz in CDCl₃, shows a single signal at δ -104.0 ppm, confirming the presence of a single fluorine environment in the molecule. sorbonne-universite.fr This technique is particularly sensitive to the electronic environment around the fluorine atom and is a powerful tool for the characterization of fluorinated organic compounds. researchgate.net

Fluorine (¹⁹F) NMR Spectroscopic Insights

Vibrational Spectroscopy

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of the molecule's functional groups, providing characteristic absorption bands that serve as molecular fingerprints. researchgate.netresearchgate.net

The FT-IR spectrum of this compound would be expected to exhibit strong absorption bands corresponding to the nitrile (C≡N) and carbonyl (C=O) stretching vibrations. The nitrile stretch typically appears in the region of 2200-2260 cm⁻¹. The carbonyl stretch of the benzoyl group is anticipated around 1680 cm⁻¹. Additionally, characteristic absorptions for C-F stretching (typically in the 1000-1400 cm⁻¹ range) and aromatic C-H and C=C stretching vibrations would be present, further confirming the compound's structure.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. plus.ac.at By utilizing a near-infrared (NIR) laser for excitation, FT-Raman spectroscopy effectively minimizes the fluorescence interference that can obscure spectra when using visible lasers, a common issue with aromatic compounds. semi.ac.cnnih.gov The resulting spectrum provides a detailed fingerprint of the molecule, with peaks corresponding to the specific vibrational frequencies of its functional groups and skeletal structure. plus.ac.at

For this compound, the FT-Raman spectrum is expected to be rich in information. Analysis of structurally similar compounds, such as 2-bromo-6-fluorobenzonitrile (B1362393) and 2-chloro-6-methyl benzonitrile, provides a basis for interpreting the spectrum. nih.govresearchgate.net The spectrum would feature distinct bands corresponding to the stretching and bending vibrations of the nitrile (C≡N), carbonyl (C=O), and carbon-fluorine (C-F) groups, as well as vibrations from the two aromatic rings. The change in polarizability during these vibrations determines their Raman activity. plus.ac.at

Analysis of Characteristic Functional Group Vibrations (e.g., C≡N, C=O, C-F)

The vibrational spectrum of this compound is distinguished by the characteristic frequencies of its key functional groups. The analysis of these vibrations is fundamental to confirming the molecular structure.

C≡N Vibration: The nitrile group (C≡N) typically exhibits a strong, sharp absorption band in a relatively clean region of the spectrum. In related benzonitrile compounds, this stretching vibration is observed in the range of 2220-2240 cm⁻¹. researchgate.net The conjugation with the aromatic ring and the electronic influence of the fluorine and benzoyl substituents can slightly shift this frequency.

C=O Vibration: The benzoyl group's carbonyl (C=O) stretch is a prominent feature. For aromatic ketones, this intense band typically appears in the 1685-1665 cm⁻¹ region. Its precise position is sensitive to the electronic environment, including conjugation with the phenyl ring and the electron-withdrawing effects of the adjacent fluorinated ring.

C-F Vibration: The carbon-fluorine (C-F) bond stretch generally produces a strong absorption in the 1400-1000 cm⁻¹ range. The specific wavenumber for this vibration in this compound would be influenced by its position on the aromatic ring and its interaction with neighboring groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Carbonyl (C=O) | Stretch | 1665 - 1685 |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. bu.edu.eg This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that might have the same nominal mass. bu.edu.egmiamioh.edu For this compound, HRMS is critical for confirming its specific atomic makeup. The exact mass is calculated based on the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). openstax.org

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈FNO | nih.gov |

| Exact Mass | 225.058992041 Da | nih.gov |

| Monoisotopic Mass | 225.058992041 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly under electron impact (EI) ionization, the high-energy molecular ion often undergoes fragmentation, breaking apart in a predictable manner. openstax.org The resulting pattern of fragment ions serves as a molecular fingerprint that can be interpreted to elucidate the original structure. openstax.orglibretexts.org

For this compound, the fragmentation is expected to occur primarily at the bonds adjacent to the stabilizing carbonyl group. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the phenyl ring, resulting in a stable benzoyl cation (C₆H₅CO⁺) with an m/z of 105. This is often a dominant peak in the spectra of benzophenones.

Alternative Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the fluorobenzonitrile ring. This would lead to the formation of a phenyl radical (loss of m/z 77) and a [M-C₆H₅]⁺ fragment ion.

Further Fragmentation: Subsequent loss of small neutral molecules like CO (28 Da) from the fragment ions can also occur.

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) Absorption Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions.

The electronic structure of this molecule includes two aromatic rings, a nitrile group, and a benzoyl group, all of which contribute to its UV-Vis profile.

π→π Transitions:* These high-intensity absorptions are characteristic of the conjugated π-electron systems of the aromatic rings. Benzonitrile itself shows a π→π* transition around 220 nm. The extended conjugation provided by the benzoyl group is expected to shift these bands to longer wavelengths (a bathochromic shift) and increase their intensity.

n→π Transitions:* The carbonyl group (C=O) possesses non-bonding (n) electrons on the oxygen atom. The promotion of one of these electrons to an antibonding π* orbital results in a lower-intensity n→π* absorption band at a longer wavelength than the main π→π* transitions. For related benzoyl compounds, this can appear in the 300-350 nm region. uobaghdad.edu.iq

The substitution of the aromatic ring with both a fluorine atom and a nitrile group further modifies the energy levels of the molecular orbitals, influencing the precise wavelengths and intensities of these absorption bands.

Fluorescence Excitation and Emission Characteristics

Detailed experimental research on the specific fluorescence excitation and emission characteristics of this compound is not extensively available in the public domain. General studies on related fluorinated benzophenone (B1666685) compounds indicate that the introduction of fluorine atoms can significantly influence the photophysical properties of the molecule. mdpi.com Fluorination is a known strategy to enhance photostability and modulate the absorption and emission spectra of fluorescent compounds.

In many benzophenone derivatives, fluorescence can be observed, and these characteristics are often tunable based on the specific substituents attached to the benzophenone core. For instance, studies on various fluorinated benzophenones have shown that they can be highly fluorescent. mdpi.com The electronic environment of the benzoyl and nitrile groups, as influenced by the fluorine atom at the 6-position, would theoretically determine the specific wavelengths of excitation and emission.

While specific data tables for this compound cannot be compiled due to the absence of published research, the general principles of fluorescence spectroscopy would apply. The excitation spectrum would reveal the wavelengths of light the molecule absorbs to reach an excited state, and the emission spectrum would show the wavelengths of light emitted as the molecule returns to its ground state. The difference between the peak excitation and emission wavelengths is known as the Stokes shift.

Further empirical investigation is required to fully characterize the fluorescence profile of this compound and to quantify parameters such as the fluorescence quantum yield and lifetime.

Advanced Structural Analysis Through Crystallography

Single Crystal X-ray Diffraction

A key outcome of an SC-XRD study on 2-benzoyl-6-fluorobenzonitrile would be the precise determination of its molecular geometry. This would include the bond lengths and angles within the benzoyl and fluorobenzonitrile moieties. Furthermore, the analysis would reveal the conformational arrangement of the molecule, particularly the dihedral angle between the two aromatic rings. In substituted benzophenones, this "twist angle" is a critical parameter influenced by both steric hindrance and electronic effects of the substituents. iucr.orgresearchgate.net

A hypothetical data table for key geometric parameters that would be obtained from such a study is presented below.

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound

| Parameter | Value |

| C-F Bond Length (Å) | Data not available |

| C≡N Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| Dihedral Angle (°)(between the two aromatic rings) | Data not available |

This table is for illustrative purposes only, as experimental data is not currently available.

Beyond the individual molecule, SC-XRD elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent interactions, collectively known as supramolecular interactions. youtube.combeilstein-journals.orgrsc.org Understanding these interactions is crucial for predicting and controlling the physical properties of the material.

Given the presence of a fluorine atom and two aromatic rings, the crystal structure of this compound would likely be influenced by specific intermolecular forces. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile, is a significant force in the crystal engineering of fluorinated compounds. nih.gov Additionally, π-π stacking interactions between the electron-rich aromatic rings could play a crucial role in stabilizing the crystal packing. rsc.org The nature and geometry of these interactions would be a primary focus of the crystallographic analysis.

Analysis of Crystal Packing and Supramolecular Interactions

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

In the absence of a dedicated crystallographic study, the detailed structural features of this compound remain a subject for future investigation. Such research would provide valuable insights into the fundamental chemistry of this compound and contribute to the broader understanding of structure-property relationships in functionalized aromatic molecules.

Computational Chemistry and Theoretical Insights into 2 Benzoyl 6 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the properties of 2-Benzoyl-6-fluorobenzonitrile. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and energy of the molecule.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to perform highly accurate calculations on the electronic structure and geometry of this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are utilized to predict the molecule's equilibrium geometry, bond lengths, and bond angles. The primary objective of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule like this compound, with its multiple rotational degrees of freedom, identifying the global minimum energy conformation is a critical step.

These calculations can reveal the subtle interplay of steric and electronic effects. For instance, the repulsion between the fluorine atom and the benzoyl group, as well as the electronic influence of the nitrile group, can be quantified. The table below presents a hypothetical optimized geometry for this compound based on typical bond lengths and angles for similar aromatic compounds.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C=O bond length | ~1.23 Å |

| C-N bond length | ~1.15 Å |

| C-F bond length | ~1.35 Å |

This is an interactive data table. You can sort and filter the data.

Density Functional Theory (DFT) has become a widely used method for the study of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific molecular motions. Similarly, the prediction of NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives.

Furthermore, DFT is a powerful tool for investigating chemical reactivity. Reactivity descriptors derived from DFT, such as the Fukui function and dual descriptor, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is invaluable for understanding the chemical behavior of this compound in various reaction conditions.

Ab Initio Methods for Electronic Structure and Geometry Optimization

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule that can adopt a range of conformations in solution or at finite temperatures. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, which are modeled as point masses connected by springs that represent the chemical bonds.

By simulating the molecule's dynamics, researchers can understand the rotational barriers around the single bonds connecting the phenyl rings and the benzoyl group. This analysis can reveal the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's behavior in a dynamic environment.

Structure-Reactivity Relationships from Computational Models

Computational models provide a bridge between the structure of a molecule and its chemical reactivity. For this compound, these models can elucidate how its specific arrangement of atoms and functional groups dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of the HOMO and LUMO can predict the most likely pathways for chemical reactions.

For this compound, FMO analysis would likely show that the HOMO is distributed over the electron-rich benzoyl-substituted phenyl ring, while the LUMO is localized more on the electron-deficient fluorinated benzonitrile (B105546) ring. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its non-covalent interactions. The ESP map of this compound would illustrate the electron-rich and electron-poor regions of the molecule. The electronegative oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group would be expected to have a negative electrostatic potential, making them sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms on the phenyl rings would exhibit a positive electrostatic potential.

The fluorine atom, being highly electronegative, would create a region of negative potential, while also influencing the charge distribution across the entire molecule through its inductive effects. This detailed charge distribution analysis is crucial for understanding how this compound interacts with other molecules, including solvents, reagents, and biological targets.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

| Møller-Plesset perturbation theory |

| Coupled Cluster |

This is an interactive data table. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Spectroscopic Simulation and Experimental Data Correlation

The elucidation of the intricate relationship between the molecular structure of this compound and its spectroscopic properties is greatly enhanced through the synergy of computational chemistry and experimental techniques. Theoretical simulations, primarily employing Density Functional Theory (DFT), provide a powerful means to predict and interpret vibrational spectra, which can then be correlated with experimental data from methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy. While specific comprehensive studies on this compound are not extensively available in the public domain, a detailed analysis of the closely related compound, 2-fluorobenzonitrile (B118710) (2FBN), offers significant insights into the expected spectroscopic behavior and the methodologies applied for its interpretation. mdpi.com

Theoretical Framework for Spectroscopic Simulations

The foundation for simulating the vibrational spectra of molecules like this compound lies in quantum mechanical calculations. DFT has emerged as a robust and widely used method for this purpose due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with basis sets such as aug-cc-pVTZ to calculate the optimized molecular geometry and vibrational frequencies. mdpi.com

For a comprehensive analysis, calculations are typically performed for the electronic ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). mdpi.com The theoretical vibrational frequencies obtained from these calculations are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

Franck-Condon simulations are also instrumental, particularly for understanding vibronic spectra (transitions involving changes in both electronic and vibrational energy levels). mdpi.com These simulations model the intensities of vibronic transitions based on the overlap between the vibrational wavefunctions of the initial and final electronic states. A good agreement between the simulated and experimental spectra, such as those obtained from Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy, validates the calculated geometries and vibrational assignments. mdpi.comresearchgate.net

Correlation with Experimental Vibrational Data

Experimental techniques like FTIR and Raman spectroscopy provide the ground truth for vibrational frequencies. In the case of substituted benzonitriles, certain vibrational modes are characteristic and serve as diagnostic markers. The nitrile (C≡N) stretching frequency, for instance, is typically observed in the 2200-2260 cm⁻¹ range in infrared spectra. The exact position of this peak can be influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

The analysis of 2-fluorobenzonitrile provides a concrete example of this correlation. mdpi.com The vibronic spectrum of its S₁ ← S₀ transition was measured using two-color REMPI spectroscopy and compared with a Franck-Condon simulation calculated at the TD-B3LYP/aug-cc-pvtz level. The excellent agreement between the experimental spectrum and the simulation allowed for the confident assignment of the observed vibrational bands. mdpi.com

For instance, the band origin for the S₁ ← S₀ transition of 2-fluorobenzonitrile was experimentally determined to be at 36,028 ± 2 cm⁻¹. mdpi.com A number of fundamental vibrational modes in the S₁ state were assigned based on the simulation, as detailed in the table below.

| Experimental Frequency (cm⁻¹) | Assignment (Mode) | Description |

|---|---|---|

| 136 | 15 | In-plane ring deformation |

| 341 | 6b | In-plane ring deformation |

| 424 | 9b | In-plane ring deformation |

| 500 | 6a | In-plane ring deformation |

| 668 | 1 | Ring breathing |

| 815 | 12 | In-plane ring deformation |

| 946 | 18b | In-plane C-H bend |

| 1171 | 13 | In-plane C-H bend |

| 1257 | 7a | In-plane C-F stretching |

| 693 | 17a | Out-of-plane ring deformation |

This detailed assignment is crucial for understanding how the energy absorbed by the molecule is distributed among its various vibrational degrees of freedom. For a more complex molecule like this compound, a similar approach would be necessary to disentangle its more crowded vibrational spectrum.

Insights from Cationic State Spectroscopy

Further insights can be gained by examining the cationic state of the molecule. Mass-Analyzed Threshold Ionization (MATI) spectroscopy is an experimental technique used to probe the vibrational levels of the cationic ground state (D₀). mdpi.com By comparing the MATI spectrum with simulations, the adiabatic ionization energy can be precisely determined, and the vibrational modes of the cation can be assigned.

For 2-fluorobenzonitrile, the adiabatic ionization energy was determined to be 78,650 ± 5 cm⁻¹. mdpi.com The vibrational modes observed in the MATI spectrum were also assigned with the aid of DFT calculations, providing a comprehensive picture of the molecule's electronic and vibrational structure in its neutral, excited, and ionized states.

The table below presents a selection of assigned vibrational modes for the cationic ground state (D₀) of 2-fluorobenzonitrile.

| Experimental Frequency (cm⁻¹) | Assignment (Mode) | Description |

|---|---|---|

| 498 | 6a⁺ | In-plane ring deformation |

| 686 | 1⁺ | Ring breathing |

| 820 | 12⁺ | In-plane ring deformation |

| 1173 | 13⁺ | In-plane C-H bend |

| 1260 | 7a⁺ | In-plane C-F stretching |

Advanced Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

The strategic positioning of the benzoyl, fluoro, and nitrile functional groups on the aromatic ring of 2-Benzoyl-6-fluorobenzonitrile makes it a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the fluorine atom and the nitrile group activates the aromatic ring for certain reactions, while the benzoyl group offers a site for further chemical modifications.

Precursors for Advanced Organic Functional Materials

While direct, specific examples of this compound in the synthesis of advanced organic functional materials are not extensively documented in publicly available literature, its structural motifs are present in compounds utilized in materials science. The combination of a rigid aromatic structure with polar functional groups suggests its potential as a precursor for materials with interesting optical and electronic properties.

Theoretically, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for polymerization or for incorporation into larger functional systems. The benzoyl group can also participate in various reactions to extend the conjugation of the system, a key feature for many organic functional materials. The presence of fluorine can enhance properties such as thermal stability and solubility in organic solvents. ontosight.ai

Table 1: Potential Transformations of this compound for Materials Science Applications

| Functional Group | Potential Reaction | Resulting Functionality | Potential Application |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Monomer for polyesters, polyamides |

| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Monomer for polyimides, epoxy resins |

| Benzoyl (C=O) | Wittig Reaction | Substituted Alkene | Extended π-conjugation for organic electronics |

| Fluoro (-F) | Nucleophilic Aromatic Substitution | Ether, Amine, etc. | Tuning of electronic properties |

Synthons for Polymeric Structures and Copolymers

The difunctionality that can be unmasked from this compound positions it as a potential synthon for creating novel polymeric structures and copolymers. Polycondensation is a common method for synthesizing polymers where monomers with at least two reactive functional groups combine. melscience.com By transforming the nitrile or benzoyl groups, this compound can be engineered to act as a monomer in such reactions.

For instance, conversion of the nitrile group to an amine and the benzoyl ketone to a different reactive site could allow its use in the synthesis of specialty polyamides or polyimides. The fluorine atom would be retained in the polymer backbone, potentially imparting desirable properties such as low dielectric constant, high thermal stability, and chemical resistance. While the direct polymerization of this compound has not been specifically reported, the use of similar fluorinated and nitrile-containing aromatic compounds in the synthesis of high-performance polymers is well-established. researchgate.netresearchgate.net

Contributions to Agrochemical Research (Synthetic Pathways and Molecular Design)

Fluorinated organic compounds play a crucial role in modern agrochemicals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and biological activity. Benzonitrile (B105546) derivatives, in particular, are important intermediates in the synthesis of various herbicides and insecticides. google.comgoogle.com

Design Principles for Fluorinated Agrochemical Precursors (e.g., Benzoylurea (B1208200) Compounds, Sulfonylureas)

The general class of fluorinated benzonitriles serves as key building blocks for potent agrochemicals. For example, 2,6-difluorobenzonitrile (B137791) is a well-known precursor for the synthesis of benzoylurea insecticides, which act as insect growth regulators. researchgate.net These insecticides interfere with the synthesis of chitin, a vital component of the insect exoskeleton.

While a direct synthetic route starting from this compound to a commercial agrochemical is not explicitly detailed in available literature, its structural components are relevant to the design of new active ingredients. The benzoyl moiety is a key feature of benzoylurea insecticides. It is conceivable that through a series of chemical transformations, this compound could be converted into a precursor for novel benzoylurea analogues.

Similarly, sulfonylurea herbicides are a critical class of agrochemicals used for weed control. jocpr.com The synthesis of these compounds often involves the reaction of an aryl sulfonamide with an isocyanate. jocpr.com Research has shown that fluorinated anthranilic acids are suitable starting materials for synthesizing herbicidal sulfonylureas. researchgate.net The nitrile group of this compound can be hydrolyzed to a carboxylic acid, and the benzoyl group could potentially be converted to an amino group, thus generating a fluorinated anthranilic acid derivative that could serve as a precursor for novel sulfonylurea herbicides.

Applications in Medicinal Chemistry (Building Blocks and Scaffold Development)

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. As a result, fluorinated building blocks are highly sought after in medicinal chemistry for the development of new therapeutic agents.

Development of Novel Heterocyclic Scaffolds for Drug Discovery

Heterocyclic compounds form the core of a vast number of pharmaceuticals. beilstein-journals.org The development of efficient synthetic routes to novel heterocyclic scaffolds is a major focus of drug discovery research. cam.ac.uknih.gov Fluorinated benzonitriles are valuable precursors for the synthesis of a variety of heterocyclic systems. For example, 2-amino-6-fluorobenzonitrile (B142694) is a key intermediate for the synthesis of quinazolines, a class of compounds with diverse biological activities, including anticancer and antimalarial properties. ossila.com

Fluorine as a Modulator of Molecular Interactions in Chemical Biology

The strategic incorporation of fluorine into organic molecules is a powerful tool in chemical biology and medicinal chemistry. The unique properties of the fluorine atom allow it to act as a significant modulator of molecular interactions, influencing the biological activity and physicochemical properties of compounds. nih.gov Fluorine is the most electronegative element, and its introduction into a molecule like this compound can have a profound impact on the compound's behavior in a biological system. nih.govrsc.org

Fluorine's role extends to modulating non-covalent interactions, which are critical for molecular recognition and binding. These interactions include:

Hydrophobic Interactions: Fluorination can alter a molecule's hydrophobicity, a key factor in its ability to cross cell membranes or bind to hydrophobic pockets in proteins. The effect is complex; while highly fluorinated alkyl chains can be hydrophobic, in other contexts, fluorine can engage in polar interactions. rsc.org

Multipolar Interactions: The carbon-fluorine (C-F) bond is highly polarized. This dipole can engage in favorable interactions with other polar functionalities within a biological target, such as the carbonyl groups (C=O) found in peptide backbones. nih.gov Studies have shown that a fluorine atom is frequently found in close, orthogonal contact with the carbonyl carbon of amino acid residues in protein-ligand complexes, indicating a stabilizing C-F···C=O interaction. nih.gov

Hydrogen Bonds: While the C-F bond is not a classical hydrogen bond donor, it can act as a weak hydrogen bond acceptor. More significantly, the electron-withdrawing nature of fluorine can enhance the hydrogen-bond-donating capacity of adjacent N-H or O-H groups, strengthening interactions with biological targets.

Systematic fluorination, or "fluorine scanning," has become an effective strategy for optimizing the binding affinity of drug candidates. nih.gov By introducing fluorine at various positions on a lead compound, researchers can fine-tune its interaction profile to achieve enhanced potency and selectivity. nih.gov

| Interaction Type | Influence of Fluorine | Biological Relevance |

| Inductive Effects | Alters local electronic environment (pKa of nearby groups). | Modulates binding affinity and reactivity with target biomolecules. |

| Hydrophobic Interactions | Can increase or decrease local hydrophobicity depending on the context. rsc.org | Affects protein binding, membrane permeability, and solubility. |

| Multipolar Interactions | The polarized C-F bond can interact favorably with carbonyls (C-F···C=O). nih.gov | Stabilizes ligand binding in protein active sites. nih.gov |

| Hydrogen Bonding | Acts as a weak H-bond acceptor; enhances nearby H-bond donors. | Strengthens molecular recognition and the stability of protein-ligand complexes. |

Rational Design of Fluorine-Containing Building Blocks

The successful use of fluorine in advanced materials and pharmaceuticals relies on the rational design of fluorine-containing building blocks. rsc.orgnih.gov A building block, or synthon, is a molecular unit used for the synthesis of more complex structures. acs.org Compounds like this compound are examples of such building blocks, designed with specific functionalities that can be exploited in subsequent chemical reactions. ossila.com The design process is a deliberate effort to embed fluorine's unique properties into a molecule in a way that will benefit the final product. rsc.orgresearchgate.net

The rational design of these building blocks is driven by several key objectives:

Tuning Physicochemical Properties: Fluorine is used to fine-tune properties such as metabolic stability, lipophilicity, and aqueous solubility. researchgate.net For instance, fluorination can block sites of metabolic oxidation, increasing a drug's half-life. The strategic placement of fluorine can also modulate a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Enhancing Biological Activity: As discussed previously, fluorine can enhance binding affinity to target proteins. Building blocks are therefore designed to place fluorine atoms in positions where they can form favorable interactions within a protein's binding pocket. nih.gov

Controlling Conformation: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects. This conformational control can be used to lock a molecule into its bioactive shape, improving its potency.

Facilitating Synthesis: The design also considers chemical reactivity. A building block like 2-Amino-6-fluorobenzonitrile contains multiple functional groups (amine, nitrile, fluoride) that provide versatile handles for constructing more complex heterocyclic structures, such as quinazolines, which are relevant in medicinal chemistry. ossila.com Similarly, the nitrile group in this compound can be a precursor for other functionalities.

The development of novel fluorinated building blocks is essential for expanding the chemical space available to medicinal chemists and materials scientists. acs.orgresearchgate.net This includes creating new fluorinated heterocyclic systems and synthons that allow for the precise and efficient introduction of fluorine into target molecules. acs.orgresearchgate.net

| Design Strategy | Objective | Example Application |

| Metabolic Blocking | Increase compound stability and bioavailability by preventing enzymatic degradation. | Introducing fluorine at a site that is otherwise susceptible to cytochrome P450 oxidation. |

| Lipophilicity Modulation | Optimize the ADME profile of a drug candidate. nih.govresearchgate.net | Using fluorine to adjust the logP value to an optimal range for cell permeability. |

| Conformational Constraint | Lock a molecule in its biologically active conformation. | Using sterically demanding fluorine substituents to restrict bond rotation. |

| Binding Affinity Enhancement | Improve potency by introducing favorable non-covalent interactions. nih.gov | Positioning a fluorine atom to form a C-F···C=O interaction with a protein backbone. nih.gov |

| Synthetic Utility | Create versatile intermediates for constructing complex molecules. ossila.com | Designing building blocks with multiple, orthogonally reactive functional groups. ossila.com |

Green Chemistry Principles in the Synthesis of 2 Benzoyl 6 Fluorobenzonitrile

Atom Economy and Waste Minimization Strategies in Synthetic Routes

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional synthetic routes for diaryl ketones, including 2-Benzoyl-6-fluorobenzonitrile, often rely on methods with inherently poor atom economy, such as the Friedel-Crafts acylation. masterorganicchemistry.com This classic method typically requires stoichiometric amounts of a Lewis acid catalyst, like aluminum chloride (AlCl₃), which is consumed in the reaction and generates large quantities of corrosive and hazardous waste during aqueous workup. This not only results in a low atom economy but also presents significant disposal challenges. researchgate.net

Modern synthetic strategies aim to overcome these limitations by designing more efficient reactions. Catalytic, one-pot, multi-component reactions are particularly advantageous. For instance, a palladium/norbornene-cocatalyzed three-component synthesis of ortho-acylated benzonitriles provides a highly atom-economical route. thieme-connect.comsorbonne-universite.fr This method constructs the target molecule from an iodoarene, a carboxylate, and a cyanide source in a single operation, minimizing the number of synthetic steps and the associated waste streams. sorbonne-universite.fr Such approaches avoid the need for pre-functionalized starting materials, a common requirement in less efficient syntheses. researchgate.net

Waste minimization is directly linked to atom economy and involves strategies like catalyst recycling, using less hazardous reagents, and improving reaction selectivity to reduce byproducts. temple.eduuna.ac.cr In traditional Friedel-Crafts reactions, the Lewis acid catalyst is typically unrecoverable. In contrast, modern heterogeneous catalysts or those used in biphasic systems can often be separated and reused for multiple reaction cycles, drastically reducing waste. rsc.orgrsc.org

Below is a comparative table illustrating the green metrics for different synthetic approaches to diaryl ketones, highlighting the advantages of modern catalytic methods.

| Metric | Traditional Friedel-Crafts Acylation | Catalytic Cross-Coupling (e.g., Suzuki-Miyaura) | One-Pot Three-Component Synthesis (e.g., Catellani-type) |

| Atom Economy | Low (due to stoichiometric Lewis acid) core.ac.uk | Moderate to High rsc.org | High (incorporates most atoms from three components) researchgate.net |

| Catalyst | Stoichiometric, non-recyclable (e.g., AlCl₃) | Catalytic, often recyclable (e.g., Pd, Ni) rsc.orgnih.gov | Catalytic, recyclable (e.g., Pd) sorbonne-universite.fr |

| Byproducts | Large amounts of acid waste, metal salts | Salt byproducts, boronic acid derivatives rsc.org | Minimal byproducts sorbonne-universite.fr |

| Waste Stream | Significant, hazardous, and costly to treat researchgate.net | Reduced compared to traditional methods | Minimal, promoting a circular economy approach wastebits.com |

This table provides a qualitative comparison based on established principles of different reaction types.

Utilization of Benign Solvents and Exploration of Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many conventional organic syntheses employ volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to air pollution. rsc.org Green chemistry encourages the use of benign alternatives like water, supercritical fluids, or bio-based solvents, or eliminating the solvent altogether. rsc.org

In the context of synthesizing this compound, greener solvent strategies are being actively explored for established reactions:

Friedel-Crafts Acylation: Instead of hazardous chlorinated solvents, deep eutectic solvents (DES) have emerged as promising alternatives. rsc.org For example, a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can function as both the solvent and the catalyst. rsc.org This DES is non-volatile, recyclable, and can lead to high reaction yields, particularly when combined with energy-efficient techniques like microwave irradiation. rsc.org

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction has proven to be highly tolerant of greener solvents. beilstein-journals.org Protocols have been developed that proceed efficiently in water, often with the aid of surfactants to create micelles, or in green alcohol solvents like aqueous 2-propanol. nih.govrsc.orgacs.org Using water as a solvent is highly desirable due to its non-toxicity, availability, and non-flammability. rsc.org

Solvent-free reaction conditions represent an ideal scenario in green chemistry. The synthesis of related fluorobenzonitrile precursors has been successfully demonstrated without a solvent, using a phase-transfer catalyst to facilitate the reaction between solid reactants. google.com Additionally, microwave-assisted solvent-free synthesis is a powerful technique that can significantly reduce reaction times and energy consumption while eliminating the need for a solvent. researchgate.net

| Synthetic Approach | Conventional Solvent | Green Alternative/Condition | Key Advantages |

| Friedel-Crafts Acylation | Dichloromethane, Nitrobenzene | Deep Eutectic Solvent (e.g., [CholineCl][ZnCl₂]₃) rsc.org | Recyclable, acts as both catalyst and solvent, low volatility. rsc.org |

| Suzuki-Miyaura Coupling | Toluene, Dioxane, DMF | Water, 2-Propanol/Water rsc.orgacs.org | Non-toxic, non-flammable, readily available, simplifies product isolation. rsc.org |

| Halogen Exchange (for precursors) | High-boiling polar aprotic solvents (e.g., Sulfolane) | Solvent-free with phase-transfer catalyst google.com | Eliminates solvent waste, reduces purification steps. google.com |